5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
CAS No.: 443673-75-4
Cat. No.: VC6608933
Molecular Formula: C17H12ClN3OS
Molecular Weight: 341.81
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443673-75-4 |
|---|---|
| Molecular Formula | C17H12ClN3OS |
| Molecular Weight | 341.81 |
| IUPAC Name | 5-[(3-chlorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one |
| Standard InChI | InChI=1S/C17H12ClN3OS/c18-12-5-3-4-11(8-12)10-23-17-20-14-7-2-1-6-13(14)16-19-9-15(22)21(16)17/h1-8H,9-10H2 |
| Standard InChI Key | RROLVHDDHJEOOI-UHFFFAOYSA-N |
| SMILES | C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)Cl |
Introduction
Synthesis and Preparation
The synthesis of imidazoquinazolines typically involves multi-step reactions, including condensation reactions and cyclization processes. For compounds with similar structures, such as 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one, synthesis involves the use of thiocarbonyldiimidazole in solvents like THF, followed by purification techniques like flash chromatography .
Synthesis Steps:
-
Starting Materials: Typically involve quinazoline or imidazole precursors.
-
Reaction Conditions: Involves refluxing with thiocarbonyldiimidazole in a suitable solvent.
-
Purification: Techniques such as flash chromatography are used to isolate the product.
Biological Activities
While specific biological activities of 5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one are not detailed, compounds within the imidazoquinazoline class have shown promise in various biological assays. For example, quinoxaline derivatives have demonstrated anticancer properties, with activities in the low micromolar range against certain cancer cell lines .
Potential Biological Activities:
-
Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell growth.
-
Antimicrobial Activity: Some imidazoquinazolines may exhibit antimicrobial effects, though this is not confirmed for this specific compound.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 5-{[(3-chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one | Not explicitly stated | Estimated 400-500 | Potential anticancer/antimicrobial |
| 5-[(3-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one | C26H28ClN3O3S | 498.0 | Not specified |
| 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one | Not specified | Not specified | Confirmed structure via DFT-NMR |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume